molecular formula C10H14N2O2 B1418603 methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 1156184-09-6

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Cat. No.: B1418603
CAS No.: 1156184-09-6
M. Wt: 194.23 g/mol
InChI Key: QBOKRAZDJDMMIE-UHFFFAOYSA-N
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Description

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate (CAS 1156184-09-6) is a carbamate derivative with the molecular formula C₁₀H₁₅N₂O₂ and a molecular weight of 195.24 g/mol . Structurally, it features a carbamate group (-O(CO)N-) where the oxygen is bonded to a methyl group, and the nitrogen is substituted with both a methyl group and a 4-aminobenzyl moiety. This compound’s primary amino group on the phenyl ring and N-methylation on the carbamate nitrogen distinguish it from related derivatives. Carbamates of this class are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKRAZDJDMMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with N-[(4-aminophenyl)methyl]-N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

Biology

  • Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting neurotransmission .
CompoundIC50 (µM)Target Enzyme
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98AChE
2-(phenylcarbamoyl)phenyl diphenylcarbamate1.60BChE

Medicine

  • Therapeutic Potential : The compound is explored for its possible therapeutic properties, particularly in drug design. Its structure allows for modifications that may enhance its efficacy against various diseases .

Environmental Science

  • Pesticide Development : this compound is researched as a potential pesticide due to its biological activity against pests while being less toxic to non-target species compared to traditional pesticides .

Case Studies

  • Enzyme Inhibition : A study demonstrated that various derivatives of carbamates exhibited significant inhibitory effects on AChE and BChE, suggesting that this compound may have similar properties warranting further investigation into its specific IC50 values .
  • Pesticide Mixtures : Research on mixtures of N-methyl carbamates indicated that they could stimulate methane production in anaerobic conditions, highlighting their potential environmental impact and interaction with microbial communities .
  • Toxicity Assessments : Investigations into the toxicity of this compound have shown varying effects depending on concentration and exposure duration, emphasizing the need for careful risk assessment in agricultural applications .

Mechanism of Action

The mechanism of action of methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate and analogous carbamates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound 1156184-09-6 C₁₀H₁₅N₂O₂ 195.24 -NH₂ (para), -N(CH₃)COOCH₃ Enhanced hydrophilicity (amino group); moderate lipophilicity (N-methyl)
Methyl N-(4-aminophenyl)carbamate 6465-03-8 C₈H₁₀N₂O₂ 166.18 -NH₂ (para), -NHCOOCH₃ Higher polarity (no N-methylation); potential for hydrogen bonding
tert-Butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate 225240-83-5 C₁₃H₂₀N₂O₂ 236.31 -NH₂ (para), -N(CH₃)COO-t-Bu Increased steric bulk (tert-butyl); improved metabolic stability
Methyl N-(4-chlorophenyl)carbamate - C₈H₈ClNO₂ 185.61 -Cl (para), -NHCOOCH₃ Electron-withdrawing Cl reduces basicity; potential halogen bonding
Methyl N-(4-nitrophenyl)carbamate - C₈H₈N₂O₄ 196.16 -NO₂ (para), -NHCOOCH₃ Strong electron-withdrawing nitro group; lower solubility in polar solvents
(4-Methoxyphenyl)methyl N-(4-nitrophenyl)carbamate 68931-74-8 C₁₅H₁₄N₂O₅ 302.29 -NO₂ (para), -OCH₃ (benzyl) Methoxy group enhances solubility; nitro group increases reactivity
Methyl N-[(4-aminophenyl)methyl]carbamate CID 5744814 C₉H₁₂N₂O₂ 180.21 -NH₂ (para), -NHCOOCH₃ (no N-methyl) Higher hydrogen-bonding capacity (secondary amine)

Structural and Electronic Effects

  • Amino vs. Nitro/Chloro Substituents: The para-amino group in the target compound is electron-donating, increasing the electron density of the aromatic ring and enhancing solubility in polar solvents. In contrast, nitro () and chloro () substituents are electron-withdrawing, reducing basicity and solubility .
  • Steric Effects: The tert-butyl group in tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate () introduces steric hindrance, which may slow enzymatic degradation compared to the methyl-substituted target compound .

Physicochemical Properties

  • Solubility: The amino group enhances water solubility compared to nitro- or chloro-substituted derivatives. For example, methyl N-(4-nitrophenyl)carbamate (C₈H₈N₂O₄) has lower aqueous solubility due to its nitro group .
  • Thermal Stability: Crystallographic studies of methyl N-(4-chlorophenyl)carbamate () reveal hydrogen-bonded C(4) chains, suggesting similar packing motifs in the target compound. The N-methyl group may disrupt intermolecular hydrogen bonding, reducing melting points compared to non-methylated analogs .

Biological Activity

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly as a pesticide and in medicinal chemistry. This article provides an overview of its biological activity, including its effects on enzymatic processes, toxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of N-methyl carbamate compounds, which are characterized by their carbamate functional group. The structure can be represented as follows:

Molecular Formula C11H14N2O2\text{Molecular Formula C}_{11}\text{H}_{14}\text{N}_2\text{O}_2

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic sites, resulting in prolonged stimulation of cholinergic receptors.

Enzyme Inhibition Studies

Recent studies have shown that various N-methyl carbamates exhibit a range of inhibitory effects on AChE and butyrylcholinesterase (BChE). For instance, derivatives of carbamates have been reported with IC50 values indicating their potency in inhibiting AChE:

CompoundIC50 (µM)Target Enzyme
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98AChE
2-(phenylcarbamoyl)phenyl diphenylcarbamate1.60BChE

These findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation into its specific IC50 values.

Toxicological Assessments

Toxicity studies involving this compound and related compounds have been conducted to evaluate their safety profiles. The US EPA's cumulative risk assessment for N-methyl carbamate pesticides highlights significant concerns regarding their impact on AChE activity due to dietary and environmental exposures .

In a dose-response study involving male rats, researchers observed that exposure to mixtures of N-methyl carbamates resulted in notable toxicity, emphasizing the need for careful monitoring and regulation when these compounds are used in agricultural settings.

Antimicrobial Activity

In addition to their use as pesticides, some studies have explored the antimicrobial properties of carbamate derivatives. For example, certain modifications to the carbamate structure have led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.5 µg/mL to over 256 µg/mL, indicating varying levels of efficacy .

Case Studies and Research Findings

  • Methanogenesis Stimulation : Research has shown that certain N-methyl carbamates can stimulate methane production in anaerobic environments. This process is linked to microbial degradation pathways where methylamine accumulates as a byproduct .
  • Pesticide Bioremediation : The enzyme methyl carbamate-degrading hydrolase (MCD) from Achromobacter species has been studied for its potential in bioremediation efforts aimed at degrading harmful carbamate pesticides .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound derivatives on human liver cell lines (HepG2) revealed mild cytotoxicity with favorable selectivity indexes for some derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
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methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

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